molecular formula C32H35N B13654289 Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine

Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine

Katalognummer: B13654289
Molekulargewicht: 433.6 g/mol
InChI-Schlüssel: CBLPZAJZYYRZBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine is an organic compound characterized by the presence of two tert-butyl groups attached to a biphenyl structure, with an amine group at the para position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine typically involves the reaction of 4-tert-butylbiphenyl with an amine source under controlled conditions. One common method includes the use of lithium di-tert-butylbiphenylide as a catalyst, which facilitates the formation of the desired amine derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, oxides, and reduced amine compounds.

Wissenschaftliche Forschungsanwendungen

Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a radical anion, accepting electrons and facilitating various chemical transformations. This property is particularly useful in catalysis and organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine stands out due to its unique combination of stability and reactivity, particularly in catalysis and organic synthesis. The presence of the amine group enhances its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C32H35N

Molekulargewicht

433.6 g/mol

IUPAC-Name

4-(4-tert-butylphenyl)-N-[4-(4-tert-butylphenyl)phenyl]aniline

InChI

InChI=1S/C32H35N/c1-31(2,3)27-15-7-23(8-16-27)25-11-19-29(20-12-25)33-30-21-13-26(14-22-30)24-9-17-28(18-10-24)32(4,5)6/h7-22,33H,1-6H3

InChI-Schlüssel

CBLPZAJZYYRZBV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.